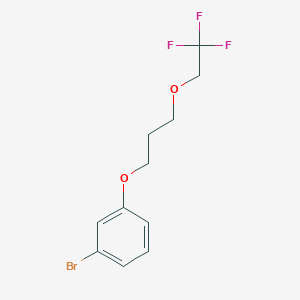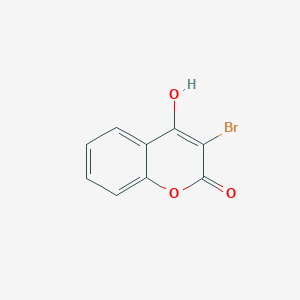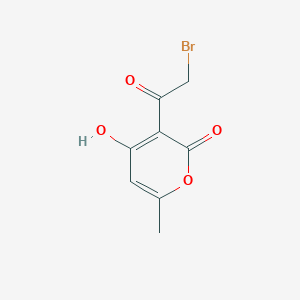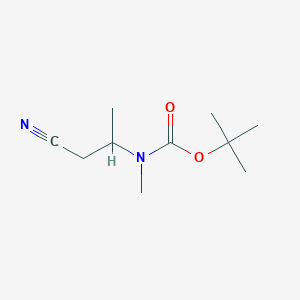
tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate
説明
Synthesis Analysis
The synthesis of this compound primarily involves chemical reactions that incorporate the tert-butyl group into the carbamate structure. This process may utilize starting materials such as ethers, alcohols, and carbamic acids in the presence of catalysts or under specific reaction conditions to achieve the desired product.Molecular Structure Analysis
The molecular structure of this compound is characterized by its carbamate group attached to a cyanopropan-2-yl moiety, with a tert-butyl group providing steric bulk. This structural arrangement influences its reactivity and physical properties.Chemical Reactions Analysis
Chemical reactions involving this compound may include transformations of the carbamate group, modifications of the tert-butyl group, or reactions at the cyanopropan-2-yl moiety. These reactions can be utilized to further modify the compound for specific applications or to study its reactivity patterns.Physical And Chemical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The tert-butyl group, in particular, can affect the compound’s physical characteristics, including its phase behavior and interaction with solvents.科学的研究の応用
Environmental Fate and Biodegradation
- Field : Environmental Science.
- Application : Carbamates, including similar compounds, have been extensively studied for their environmental occurrence, fate, and degradation.
- Method : Studies have explored the mechanisms of aerobic and anaerobic biodegradation, highlighting the microbial pathways involved and the environmental conditions that favor or hinder their decomposition.
- Results : These compounds are known for their presence in various environmental matrices and their potential for biodegradation under specific conditions.
Toxicology and Human Health Impacts
- Field : Toxicology.
- Application : The toxicological effects of carbamates and their metabolites have been a subject of research due to their widespread use.
- Method : Studies have examined their potential toxic effects on human health, including carcinogenicity, genotoxicity, and endocrine-disrupting properties.
- Results : Efforts to understand these impacts better are crucial for evaluating the safety of carbamate exposure and for developing guidelines to protect public health.
Applications in Polymer and Material Science
- Field : Polymer and Material Science.
- Application : Research has delved into the applications of carbamates and tert-butyl compounds in the development of polymers and materials.
- Method : Controlled/living polymerization of renewable vinyl monomers derived from natural sources, including compounds with tert-butyl groups.
- Results : This highlights the potential of these chemicals in creating bio-based polymers with high performance and environmental benefits.
Drug Discovery and Development
- Field : Pharmaceutical Sciences .
- Application : Carbamates, including similar compounds, have been used in the development of new drugs .
- Method : These compounds can be synthesized and tested for their biological activity against various targets. The structure-activity relationships (SAR) can be studied to optimize the drug properties .
- Results : This can lead to the discovery of new therapeutic agents with improved efficacy, safety, and pharmacokinetic properties .
Pesticide Formulation
- Field : Agrochemical Sciences .
- Application : Carbamates are widely used in the formulation of pesticides due to their insecticidal properties .
- Method : These compounds can be formulated into various forms such as sprays, dusts, granules, etc., and applied to crops to control pests .
- Results : They provide effective pest control, thereby improving crop yield and quality .
Chemical Reagents
- Field : Chemistry .
- Application : This compound can be used as a chemical reagent in various chemical reactions .
- Method : The specific method of application would depend on the type of reaction it is being used in .
- Results : The results would vary based on the reaction, but the use of this compound could potentially improve the efficiency or yield of the reaction .
Molecular Structure Analysis
- Field : Structural Biology.
- Application : This compound can be used in molecular structure analysis.
- Method : Techniques such as NMR, HPLC, LC-MS, UPLC can be used to analyze the structure of this compound.
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(6-7-11)12(5)9(13)14-10(2,3)4/h8H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRJUYQOWIETBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



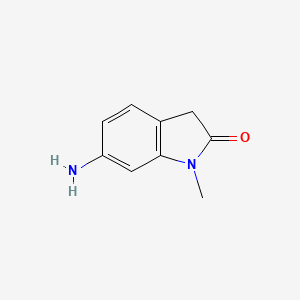
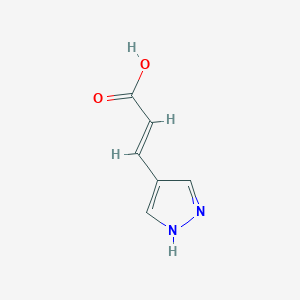
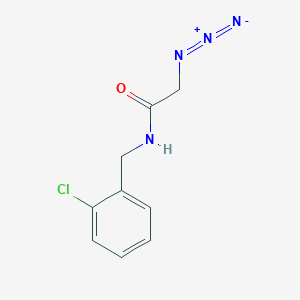
![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)
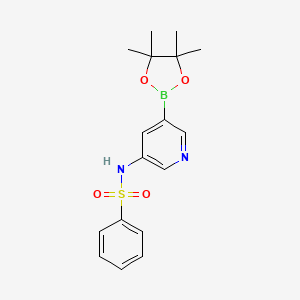
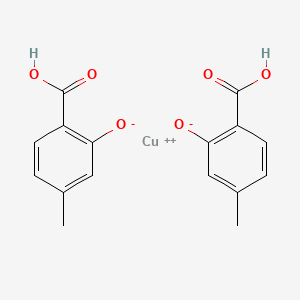
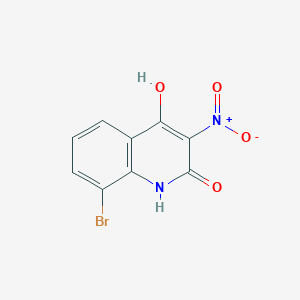
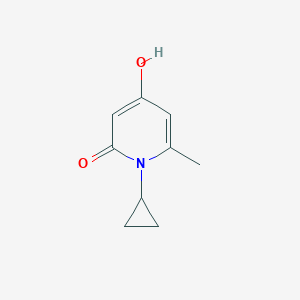
![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)
